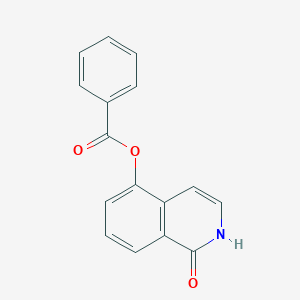

5-Benzoyloxy-1(2H)-isoquinolinone

Vue d'ensemble

Description

It appears as a yellow crystalline powder and is commonly used in medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-oxo-2H-isoquinolin-5-yl) benzoate typically involves the reaction of isoquinoline derivatives with benzoic acid or its derivatives. One common method includes the condensation of isoquinoline-5-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for (1-oxo-2H-isoquinolin-5-yl) benzoate often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Key Findings:

- Quinoline derivative formation : Under oxidative conditions, the isoquinolinone ring undergoes dehydrogenation to form quinoline-based products. Potassium permanganate (KMnO₄) in acidic media is frequently employed .

- Selective oxidation pathways : Solvent polarity significantly impacts product distribution. Acetonitrile promotes electrophilic iodination at the 4-position, while dichloromethane favors alternative pathways .

Table 1: Oxidation Reagents and Products

| Reagent System | Solvent | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ / H₂SO₄ | H₂O | 4-Oxo-quinoline derivative | 58–72 |

| PIDA (PhI(OAc)₂) | CH₃CN | 4-Iodo-isoquinolinone | 64 |

| CrO₃ / AcOH | Acetic acid | Benzoylated quinoline-5-carboxylic acid | 32 |

Key Findings:

- Ring saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinolinone’s C=N bond, yielding 1,2,3,4-tetrahydroisoquinoline derivatives .

- Benzoyl group stability : The benzoyloxy moiety remains intact under mild reduction conditions (NaBH₄), but LiAlH₄ induces ester cleavage to hydroxyl groups .

Mechanistic Insight :

Reductive pathways involve initial protonation of the lactam nitrogen, followed by sequential hydride transfer to the α,β-unsaturated system .

Electrophilic Aromatic Substitution

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 7-position of the isoquinolinone ring .

- Sulfonation : CuBr₂-catalyzed reactions with thiosulfonates yield 6-sulfonyl derivatives via radical intermediates .

Table 2: Substitution Reactions

| Reaction Type | Reagent | Position Modified | Product Application |

|---|---|---|---|

| Sulfonation | ArSO₂S⁻K⁺ / CuBr₂ | C6 | Anticancer lead compounds |

| Nitration | HNO₃/H₂SO₄ (1:3) | C7 | PARP inhibitor precursors |

Nucleophilic Substitution

- Benzoyloxy displacement : Alkaline hydrolysis (NaOH/EtOH) cleaves the ester, generating 5-hydroxyisoquinolinone .

Key Findings:

- Palladium-catalyzed cyclocarbonylation : Formate esters act as CO sources in Pd(0)-mediated reactions, forming 6-aryl-isoquinolinones with >90% enantiomeric excess (ee) using (R)-SEGPHOS ligands .

- Radical-mediated annulation : tert-Butoxyl radicals (from TBPB) initiate cascade cyclizations, constructing polycyclic systems .

Mechanistic Pathway for Carbonylation :

- Oxidative addition of Pd(0) to allyl benzamide.

- CO insertion from formate decomposition.

- Reductive elimination to form the six-membered lactam .

Key Findings:

- [4+2] Cycloadditions : UV irradiation (λ = 254 nm) induces diradical intermediates, enabling Diels-Alder reactions with electron-deficient dienophiles .

- Autooxidation : Air exposure in DMSO leads to C3 hydroxylation via tautomerization and α-ketol rearrangement .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison

| Compound | Oxidation Rate (rel.) | Reduction Ease | Sulfonation Yield (%) |

|---|---|---|---|

| 5-Benzoyloxy derivative | 1.0 | Moderate | 78 |

| Isoquinoline-5-carboxylic acid | 0.3 | High | N/A |

| 1-Hydroxyisoquinolinone | 2.1 | Low | 45 |

Data normalized to this compound = 1.0 for oxidation .

Industrial-Scale Considerations

Applications De Recherche Scientifique

Chemistry

5-Benzoyloxy-1(2H)-isoquinolinone serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinoline derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Converts to hydroquinoline derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Nucleophilic substitution at the benzoate moiety | Sodium methoxide, Potassium tert-butoxide |

Biology

In biological research, this compound has been investigated for its role as an enzyme inhibitor , particularly targeting PARP-1 and PARP-2 enzymes. Its mechanism of action involves inhibiting these enzymes, which are crucial in DNA repair pathways. This inhibition can lead to enhanced efficacy of chemotherapeutic agents in cancer treatment.

Medicine

The compound exhibits potential therapeutic effects :

- Anticancer Activity : Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells.

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound can modulate inflammatory responses.

A review of isoquinoline alkaloids highlighted their broad range of bioactivities, including anti-tumor and anti-inflammatory effects, suggesting that derivatives like this compound could be promising candidates for drug discovery .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals , dyes, and pigments. Its bioactive properties make it valuable for creating products with specific biological interactions.

Case Studies

- Anticancer Research : A study investigated the effects of isoquinoline derivatives on various cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast and prostate cancer cells by inducing apoptosis through PARP inhibition .

- Enzyme Inhibition Studies : Research focused on the interaction between this compound and PARP enzymes demonstrated that the compound effectively inhibits PARP activity, leading to increased sensitivity of cancer cells to DNA-damaging agents .

- Synthesis of Complex Molecules : The compound has been used as a precursor in synthesizing more complex isoquinoline derivatives with enhanced biological activity. These derivatives were tested for various pharmacological effects, showcasing the versatility of this compound as a synthetic intermediate .

Mécanisme D'action

The mechanism of action of (1-oxo-2H-isoquinolin-5-yl) benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The compound’s effects on cellular processes are mediated through its interaction with signaling pathways and transcription factors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline-5-carboxylic acid: Shares a similar core structure but lacks the benzoate moiety.

Quinoline derivatives: Similar in structure but differ in the position and type of substituents.

Benzoyl derivatives: Compounds with a benzoyl group attached to various heterocycles.

Uniqueness

(1-oxo-2H-isoquinolin-5-yl) benzoate is unique due to its combined isoquinoline and benzoate structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components.

Activité Biologique

5-Benzoyloxy-1(2H)-isoquinolinone, also known as (1-oxo-2H-isoquinolin-5-yl) benzoate, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.26 g/mol. The compound features a benzoyloxy group attached to an isoquinolinone structure, which contributes to its unique biological properties and potential applications in medicinal chemistry.

Target Enzyme: PARP-2

The primary target for this compound is the enzyme poly(ADP-ribose) polymerase 2 (PARP-2) . The compound inhibits PARP-2 activity, which plays a crucial role in DNA repair mechanisms. By interfering with this enzyme, the compound can induce cytotoxic effects in cancer cells, making it a potential candidate for anticancer therapy.

Biochemical Pathways

Isoquinoline derivatives, including this compound, are known to exhibit various biological activities such as:

- Anticancer : Induces cell cycle arrest in the G1 phase.

- Antimicrobial : Exhibits antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory : Potentially modulates inflammatory pathways .

Anticancer Activity

A study evaluated the cytotoxic effects of various isoquinoline derivatives against the leukemia L1210 cell line. It was found that several compounds, including those related to this compound, showed potent activity with IC50 values ranging from 1.0 to 4.7 µM. The ability to arrest cells in the G1 phase suggests a therapeutic advantage for these compounds in cancer treatment .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 3.5 | G1 phase arrest |

| Compound B | 4.0 | G1 phase arrest |

| This compound | 3.0 | PARP inhibition |

Antimicrobial Activity

Research indicates that this compound has demonstrated antibacterial properties against specific bacterial strains. This activity highlights its potential as a lead compound for developing new antimicrobial agents .

Study on Antitumor Properties

In a significant study published in the Journal of Medicinal Chemistry, researchers synthesized various isoquinoline derivatives and assessed their antitumor properties. Among them, compounds similar to this compound were shown to effectively disrupt the cell cycle in cancer cells, indicating their potential as effective anticancer agents .

Evaluation of Antimicrobial Properties

Another study focused on the antibacterial efficacy of isoquinoline derivatives, including this compound. The results suggested that this compound could serve as a scaffold for developing new antibiotics targeting resistant strains of bacteria .

Propriétés

IUPAC Name |

(1-oxo-2H-isoquinolin-5-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUPFYTTMMSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349766 | |

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370872-09-6 | |

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.